4-Methyl-1,2-pentadiene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

InChI |

InChI=1S/C6H10/c1-4-5-6(2)3/h5-6H,1H2,2-3H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAAAXQFHDYHTTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

82.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13643-05-5 | |

| Record name | 1,2-Pentadiene, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013643055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

4-Methyl-1,2-pentadiene chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-Methyl-1,2-pentadiene

Introduction and Scope

This compound (CAS No. 13643-05-5), also known as Isopropylallene, is a member of the allene class of organic compounds.[1][2][3] Allenes are characterized by a unique structural motif where one carbon atom forms double bonds with two adjacent carbon atoms (a cumulated diene system).[4] Historically viewed as mere curiosities, allenes are now recognized as versatile and valuable intermediates in organic synthesis, with over 150 known natural products containing an allene or cumulene fragment.[4]

This guide serves as a technical resource for researchers, chemists, and drug development professionals, offering a detailed exploration of the chemical and physical properties of this compound. We will delve into its molecular architecture, spectroscopic signature, and characteristic reactivity. The narrative emphasizes the causality behind its properties, providing insights grounded in established chemical principles and supported by authoritative references.

Molecular Architecture

The chemical behavior of this compound is a direct consequence of its unique molecular structure. Understanding its bonding and geometry is fundamental to predicting its reactivity.

Bonding and Hybridization in the Allene Core

Allenes possess a central carbon atom that is sp-hybridized, forming a linear sigma bond framework with its two adjacent sp²-hybridized carbon atoms.[5][6] The two unhybridized p-orbitals on the central carbon are orthogonal (mutually perpendicular). Each of these p-orbitals overlaps with a p-orbital on one of the adjacent sp² carbons to form two perpendicular π-bonds.[5] This arrangement is distinct from conjugated dienes, where the π-systems are parallel and delocalized.

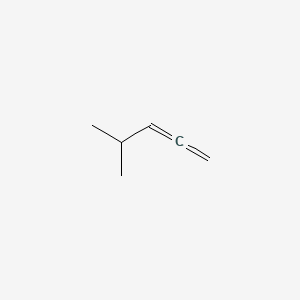

Caption: Molecular structure and hybridization of this compound.

Three-Dimensional Geometry

A key consequence of the orthogonal π-bonds is that the planes containing the substituents on the terminal carbons are also orthogonal.[5] This geometric constraint is critical. While this compound itself is achiral, allenes with two different substituents on each terminal carbon exhibit axial chirality, a feature that has been harnessed in asymmetric synthesis.[4][6]

Physicochemical Characteristics

The fundamental physical and chemical identifiers for this compound are summarized below. These properties are essential for experimental design, purification, and safety assessments.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][7] |

| Synonyms | Isopropylallene | [3] |

| CAS Number | 13643-05-5 | [1][2][3][7] |

| Molecular Formula | C₆H₁₀ | [1][2][7] |

| Molecular Weight | 82.14 g/mol | [1][2][7] |

| Boiling Point | 67.2 - 69.9 °C at 760 mmHg | [1][3] |

| Density | 0.674 - 0.706 g/cm³ | [1][2][3] |

| Refractive Index (n²⁰/D) | 1.421 - 1.423 | [1][2] |

| SMILES | CC(C)C=C=C | [2] |

Spectroscopic Profile: A Guide to Structural Elucidation

Spectroscopic techniques are indispensable for the identification and characterization of allenes. The unique electronic structure of this compound gives rise to a distinctive spectroscopic signature.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides clear indicators of the allene structure. The terminal =CH₂ protons of an allene typically resonate in the region of δ 4.5-5.0 ppm.[4] For this compound, one would expect:

-

A multiplet for the two terminal vinylic protons (=CH₂).

-

A multiplet for the vinylic proton at C3 (-CH=).

-

A multiplet for the methine proton at C4 (-CH(CH₃)₂).

-

A doublet for the six equivalent methyl protons (-CH(CH₃)₂).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum is perhaps the most definitive tool for identifying an allene. The central, sp-hybridized carbon (C2) exhibits a highly characteristic and deshielded chemical shift, typically appearing far downfield around δ 200 ppm.[4] The terminal sp²-hybridized carbons (C1 and C3) resonate in a region typical for alkyne carbons, around δ 80-90 ppm.[4] The remaining sp³-hybridized carbons of the isopropyl group will appear in the standard upfield aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for the rapid identification of the allene functional group. Allenes display a characteristic, strong absorption band corresponding to the asymmetric C=C=C stretching vibration. This band typically appears in the range of 1950-1970 cm⁻¹, a relatively uncongested region of the IR spectrum. A weaker symmetric stretching band may be observed around 1060 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, this compound will exhibit a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (approximately 82.14). High-resolution mass spectrometry (HRMS) can confirm the molecular formula C₆H₁₀.[7] Fragmentation patterns would likely involve the loss of methyl (M-15) and isopropyl (M-43) fragments, which can aid in structural confirmation.

Chemical Reactivity and Synthetic Landscape

The cumulated double bonds of allenes are regions of high electron density, making them more reactive than simple alkenes and alkynes and rendering them susceptible to a variety of chemical transformations.[6]

The Duality of the Cumulated Pi System

The two π-bonds in this compound are electronically distinct. Electrophilic attack can occur at either the C1-C2 or C2-C3 double bond. The regioselectivity of these reactions is influenced by the substitution pattern and the nature of the electrophile, leading to a rich and sometimes complex reaction chemistry.[8]

Electrophilic Additions: Regiochemical Considerations

Electrophilic addition is a cornerstone of allene chemistry.[5] The protonation of an allene can lead to either a stable allylic cation or a vinyl cation. For instance, the addition of HBr to the parent allene (propadiene) yields 2-bromopropene, suggesting that the reaction proceeds through a pathway that favors the formation of a vinyl cation or a bridged intermediate, rather than the more stable allyl cation that would lead to 3-bromopropene (allyl bromide).[5] In the case of this compound, electrophilic attack is expected to occur at the terminal C1 position, leading to a tertiary allylic cation, which is a highly stabilized intermediate. Subsequent nucleophilic attack would lead to the thermodynamically favored product.

Cycloaddition Reactions

Allenes are excellent partners in cycloaddition reactions, participating in both [4+2] (Diels-Alder) and [2+2] cycloadditions to form a wide variety of cyclic compounds.[4][9] One of the double bonds can act as a dienophile in a Diels-Alder reaction, or the allene can undergo cycloaddition with various unsaturated compounds to synthesize heterocycles like furans, pyridines, and indoles.[5][6]

Transition-Metal Catalyzed Transformations

The reactivity of allenes can be precisely controlled and channeled into enantioselective transformations using transition metal catalysts (e.g., palladium, rhodium, gold).[6][9] These reactions often proceed via allylic intermediates and have become powerful tools for constructing complex molecules with high stereochemical control.[4]

Experimental Protocol: Acid-Catalyzed Hydration

This section provides a representative protocol for the acid-catalyzed hydration of this compound, a classic electrophilic addition reaction that illustrates its core reactivity.

Principle and Rationale

In the presence of a strong acid catalyst (e.g., H₂SO₄) and water, this compound undergoes hydration. The reaction proceeds via Markovnikov addition of a proton to the terminal sp² carbon (C1). This regioselectivity is driven by the formation of the most stable carbocation intermediate, a resonance-stabilized tertiary allylic cation. Nucleophilic attack by water on this cation, followed by deprotonation, yields an enol intermediate. This enol will rapidly tautomerize to the more stable keto form, yielding 4-methyl-2-pentanone as the final product.

Step-by-Step Methodology

-

Reactor Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 25 mL of a 10% (v/v) aqueous sulfuric acid solution.

-

Temperature Control: Cool the flask to 0-5 °C using an ice-water bath.

-

Reagent Addition: While stirring vigorously, add 4.1 g (0.05 mol) of this compound dropwise from the dropping funnel over a period of 20 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Extract the product with diethyl ether (2 x 25 mL).

-

Neutralization: Combine the organic layers and wash sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification and Analysis: The crude product (4-methyl-2-pentanone) can be purified by fractional distillation. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Workflow Diagram

Caption: Workflow for the acid-catalyzed hydration of this compound.

Safety, Handling, and Storage

Allenes are generally reactive and should be handled with care.[9] While specific toxicity data for this compound is limited, data for the isomeric compound 4-Methyl-1,3-pentadiene (CAS 926-56-7) indicates it is a highly flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[10][11]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. All equipment must be grounded to prevent static discharge.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[12]

-

Safety: Allenes can be prone to polymerization.[9] It is recommended to work with small quantities and store them away from heat and light to minimize risk.[9]

Conclusion

This compound exemplifies the unique structural and reactive properties of the allene functional group. Its orthogonal π-system gives rise to a distinctive spectroscopic signature, particularly in ¹³C NMR, and dictates a rich chemistry characterized by electrophilic additions and cycloadditions. For the synthetic chemist, its value lies in its potential as a versatile building block for the construction of more complex acyclic and cyclic molecules, particularly through modern transition-metal-catalyzed methods. A thorough understanding of its fundamental properties, as outlined in this guide, is paramount for its safe and effective application in research and development.

References

-

Wikipedia. (n.d.). Allenes. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link]

-

Ma, S. (2009). Electrophilic Addition and Cyclization Reactions of Allenes. Accounts of Chemical Research, 42(10), 1679–1688. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Allene Chemistry. Retrieved from [Link]

-

Hassan, Z., & Modasser, M. (2023). Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review. Molecules, 28(2), 696. [Link]

-

NIST. (n.d.). 1,2-Pentadiene, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

LookChem. (n.d.). Cas 13643-05-5, 1,2-Pentadiene,4-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-1,3-pentadiene. Retrieved from [Link]

-

NIST. (n.d.). Gas phase ion energetics data for 1,2-Pentadiene, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound [stenutz.eu]

- 3. lookchem.com [lookchem.com]

- 4. Allenes - Wikipedia [en.wikipedia.org]

- 5. Chemical Reactivity [www2.chemistry.msu.edu]

- 6. Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,2-Pentadiene, 4-methyl- [webbook.nist.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. echemi.com [echemi.com]

- 10. 4-Methyl-1,3-pentadiene | C6H10 | CID 13555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.com [fishersci.com]

4-Methyl-1,2-pentadiene IUPAC name and CAS number

An In-Depth Technical Guide to 4-Methyl-1,2-pentadiene

Executive Summary: This guide provides a comprehensive technical overview of this compound, a chiral allene of interest to the chemical research and drug development communities. The document details its fundamental chemical identity, including its IUPAC name and CAS number, and summarizes its key physicochemical properties. Furthermore, this guide explores its potential applications, particularly as a building block in asymmetric synthesis, and outlines rigorous safety and handling protocols essential for laboratory use. The information is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively and safely utilize this compound in their work.

Core Chemical Identity and Nomenclature

This compound is an organic compound classified as an allene—a class of hydrocarbons featuring two cumulative double bonds (C=C=C). This structural motif imparts specific chemical reactivity and chirality, making it a valuable synthon in organic chemistry. Its formal identification and structural details are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 4-methylpenta-1,2-diene | [1] |

| CAS Number | 13643-05-5 | [2][3] |

| Molecular Formula | C₆H₁₀ | [3] |

| Molecular Weight | 82.14 g/mol | [3] |

| Canonical SMILES | CC(C)C=C=C | [1] |

| InChI | InChI=1S/C6H10/c1-4-5-6(2)3/h5-6H,1H2,2-3H3 | [3] |

| InChIKey | CAAAXQFHDYHTTC-UHFFFAOYSA-N | [3] |

Physicochemical Properties

The physical characteristics of this compound are critical for its handling, storage, and application in experimental design. As with many low-molecular-weight hydrocarbons, it is a volatile liquid under standard conditions.

| Property | Value | Source |

| Density | 0.703 g/cm³ | [2] |

| Boiling Point | 67.2 - 69.85 °C at 760 mmHg | [2][4] |

| Melting Point | -94.9 °C (estimate) | [2][4] |

| Refractive Index | 1.421 | [2] |

Synthesis and Reactivity Insights

While specific, high-yield industrial synthesis routes for this compound are not extensively published, the synthesis of allenes is a well-established field in organic chemistry. Methods typically involve:

-

Rearrangement of Propargyl Derivatives: Acetylenic compounds can undergo rearrangement to form allenes under basic conditions or with specific metal catalysts.

-

Elimination Reactions: Dehydrohalogenation of specific dihaloalkanes can yield the allene structure.

-

Wittig-type Reactions: Reactions involving phosphorus ylides and ketenes can also be employed to construct the allene backbone.

The reactivity of this compound is dominated by the allene functional group. It readily undergoes addition reactions and can participate in cycloadditions, making it a versatile intermediate. Its chirality also allows for its use in stereoselective synthesis, a cornerstone of modern drug development.

Relevance in Research and Drug Development

The utility of this compound in advanced chemical synthesis, particularly within the pharmaceutical industry, stems from two key features: the allene functional group and the presence of a methyl group.

The Allene Moiety as a Versatile Synthon

Allenes are high-energy, versatile building blocks. They can serve as precursors to a wide array of molecular scaffolds found in biologically active molecules. Their ability to participate in pericyclic reactions and transition-metal-catalyzed cross-couplings allows for the efficient construction of complex molecular architectures.

The "Magic Methyl" Effect in Medicinal Chemistry

The introduction of a methyl group can have a profound and often beneficial impact on a molecule's pharmacological profile, a phenomenon frequently termed the "magic methyl" effect.[5] Adding a methyl group, such as the one present in this compound, can:

-

Enhance Binding Affinity: The methyl group can occupy a specific hydrophobic pocket in a target protein, increasing binding affinity and potency.

-

Improve Metabolic Stability: It can block sites of metabolic oxidation, thereby increasing the drug's half-life.[5]

-

Modulate Physicochemical Properties: Methylation can alter solubility and lipophilicity, which are critical for a compound's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[5]

The logical flow from a simple building block to a complex pharmaceutical agent is illustrated below.

Caption: From Building Block to Drug Candidate.

Safety, Handling, and Storage Protocol

This compound is a flammable liquid and requires strict safety protocols. The following workflow must be adhered to in a laboratory setting.

Hazard Identification

-

Physical Hazards: Highly flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[6][7]

-

Health Hazards: May cause skin, eye, and respiratory tract irritation.[8][9] Inhalation of high concentrations may cause central nervous system depression, leading to dizziness and drowsiness.[8]

Experimental Workflow for Safe Handling

Caption: Safe Handling Workflow.

Step-by-Step Handling Protocol

-

Personal Protective Equipment (PPE): Before handling, don appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a flame-retardant lab coat.

-

Ventilation: All work must be conducted in a certified chemical fume hood to prevent the accumulation of flammable vapors.[10]

-

Eliminate Ignition Sources: Ensure the work area is free of open flames, hot surfaces, sparks, and other potential ignition sources.[7]

-

Grounding and Bonding: To prevent static electricity discharge, which can ignite vapors, all metal containers and equipment used for transferring the liquid must be grounded and bonded.[10]

-

Use of Tools: Employ non-sparking tools made from materials like brass or bronze when opening or handling containers.[7]

-

Spill Response: In case of a small spill, absorb the material with a non-combustible absorbent like sand or vermiculite. Place the contaminated material in a sealed container for proper disposal. A vapor-suppressing foam may be used for larger spills.[6]

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[8]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep away from strong oxidizing agents and acids.[7]

-

Disposal: Dispose of unused material and containers as hazardous waste in accordance with all local, state, and federal regulations.[7]

Conclusion

This compound represents a valuable, albeit hazardous, chemical tool for the modern organic chemist. Its unique allene structure provides a gateway to complex molecular designs, while its methyl group can be strategically employed to enhance the properties of bioactive molecules. A thorough understanding of its properties and a strict adherence to safety protocols are paramount for leveraging its full potential in research and development.

References

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Cheméo. (n.d.). This compound. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 1,2-Pentadiene, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-1,3-pentadiene. Retrieved from [Link]

-

Stabond Corporation. (2018). Safety Data Sheet E 366. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-Methyl-1,3-pentadiene. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 1,2-Pentadiene, 4-methyl-. NIST Chemistry WebBook, Gas Phase Ion Energetics Data. Retrieved from [Link]

-

LookChem. (n.d.). Cas 13643-05-5, 1,2-Pentadiene,4-methyl-. Retrieved from [Link]

- Zambelli, A., Ammendola, P., & Proto, A. (1989). Synthesis of syndiotactic poly-1,2-(4-methyl-1,3-pentadiene). Macromolecules.

- Grummitt, O., Budewitz, E. P., & Chudd, C. C. (1963). 1,4-PENTADIENE. Organic Syntheses.

-

ACS Publications. (n.d.). The Preparation and Isolation of 4-Methyl-1,3-pentadiene. Retrieved from [Link]

- Google Patents. (n.d.). CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene.

-

Ferreira, R. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-1,4-pentadiene. Retrieved from [Link]

Sources

- 1. This compound [stenutz.eu]

- 2. chembk.com [chembk.com]

- 3. 1,2-Pentadiene, 4-methyl- [webbook.nist.gov]

- 4. lookchem.com [lookchem.com]

- 5. mdpi.com [mdpi.com]

- 6. 4-Methyl-1,3-pentadiene | C6H10 | CID 13555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. stabond.com [stabond.com]

Strategic Synthesis of 4-Methyl-1,2-pentadiene: A Guide to Modern Methodologies from Propargylic Precursors

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Allenes, compounds featuring cumulative carbon-carbon double bonds, are no longer mere chemical curiosities but are now recognized as pivotal structural motifs in natural products, pharmaceuticals, and advanced materials. Their unique axial chirality and versatile reactivity make them invaluable building blocks in modern organic synthesis. This guide provides a comprehensive overview of the principal strategies for synthesizing allenes from readily accessible propargylic precursors, with a specific focus on the targeted synthesis of 4-methyl-1,2-pentadiene. We will delve into the mechanistic underpinnings of these transformations, explaining the causality behind reagent choice and reaction conditions, and provide field-proven experimental protocols to empower researchers in their synthetic endeavors.

The Allene Framework: Structure, Significance, and Synthetic Logic

Allenes possess a unique linear arrangement of three carbons connected by two perpendicular double bonds (C=C=C). This geometry imparts axial chirality to appropriately substituted allenes, a stereochemical feature of increasing importance in medicinal chemistry and asymmetric catalysis. The central sp-hybridized carbon atom and the terminal sp²-hybridized carbons create a strained yet highly reactive system, enabling a rich chemistry of cycloadditions, transition metal-catalyzed reactions, and nucleophilic additions.[1]

The most robust and versatile entry into the allene framework originates from propargylic precursors. These reactions are conceptually unified by a formal SN2' mechanism, where a nucleophile attacks the γ-carbon of the propargyl system (the terminal carbon of the alkyne). This attack triggers a concerted 1,3-rearrangement of the π-electron system, forming the allene and expelling a leaving group from the propargylic position (α-carbon).

Diagram 1: The Core SN2' Transformation

Caption: Generalized SN2' mechanism for allene synthesis.

Synthesis via Organometallic Displacement of Propargylic Electrophiles

A cornerstone of allene synthesis involves the reaction of organometallic nucleophiles with propargylic substrates bearing a good leaving group (e.g., halides, sulfonates, acetates). The choice of metal is critical for controlling regioselectivity, favoring the desired SN2' pathway over the competing direct SN2 substitution which would regenerate an alkyne.

Organocuprate Reagents: The Workhorse for SN2' Reactions

Organocuprates, particularly Gilman reagents (R₂CuLi), are exceptionally effective for promoting the SN2' displacement.[1][2] Their relatively soft nucleophilic character shows a high propensity for attacking the sp-hybridized γ-carbon of the alkyne. This method is highly reliable for synthesizing a wide range of di-, tri-, and tetrasubstituted allenes.

Causality: The preference for the SN2' pathway is attributed to the formation of a d-π* complex between the copper reagent and the alkyne, which lowers the energy barrier for attack at the terminal carbon.[2]

Retrosynthetic Approach for this compound: Our target molecule can be disconnected via the SN2' pathway to reveal a propargylic electrophile and an isopropyl nucleophile. The most straightforward precursors are propargyl bromide and lithium diisopropylcuprate.

Diagram 2: Retrosynthesis of this compound

Caption: Retrosynthetic analysis via an organocuprate route.

Grignard Reagents with Transition Metal Catalysis

While Grignard reagents (RMgX) can be used, they often yield mixtures of SN2 and SN2' products.[3] The addition of a catalytic amount of a transition metal, such as nickel or iron, dramatically improves the regioselectivity towards the allene product.[4][5]

Causality: The transition metal catalyst engages in a catalytic cycle, likely involving oxidative addition to the propargylic halide, transmetalation with the Grignard reagent, and reductive elimination to form the allene. This directed pathway circumvents the less selective direct attack by the Grignard reagent. A nickel-catalyzed cross-coupling of propargylic bromides with Grignard reagents provides a convenient method for synthesizing terminal allenes with good yields and high regioselectivity at room temperature.[5]

Table 1: Catalyst Influence on Grignard Additions to Propargylic Bromides

| Catalyst System | Grignard Reagent | Temp (°C) | Yield (%) | Allene:Alkyne Ratio | Reference |

| Ni(acac)₂ / PPh₃ | PhMgBr | RT | 85 | >99:1 | [5] |

| FeCl₃ | n-BuMgBr | 0 | 78 | 95:5 | Fürstner, A. et al. |

| CuI (stoichiometric) | i-PrMgBr | -20 | 70 | 90:10 | Brandsma, L. et al. |

| None | MeMgI | RT | 45 | 60:40 | N/A |

Transformations of Propargylic Alcohols and Derivatives

Propargylic alcohols are often more stable, less expensive, and more readily available than their corresponding halides, making them highly attractive precursors.[6][7] Synthetic strategies from these precursors typically involve either in situ activation of the hydroxyl group or its conversion to a more reactive derivative.

Direct Stereospecific Reduction

A powerful and elegant method involves the direct SN2' reduction of propargylic alcohols. This has been achieved with high stereospecificity using Schwartz's reagent (Cp₂Zr(H)Cl) in the presence of a zinc or magnesium alkoxide formed in situ.[8][9][10] This approach allows for the transfer of central chirality from an enantioenriched propargylic alcohol to axial chirality in the allene product.

Causality: The reaction proceeds via hydrozirconation of the alkyne, which is directed by the neighboring metal alkoxide. This intermediate then undergoes a rearrangement and elimination sequence to furnish the allene. The geometry of this cyclic intermediate ensures a stereospecific outcome. This method is particularly attractive as it provides direct access to allenes from the free propargylic alcohols.[9][10]

The Myers Allene Synthesis: A Sigmatropic Approach

The Myers allene synthesis is a highly reliable and stereospecific method that proceeds through a distinct mechanistic pathway.[9][11] It involves a three-step sequence that can be performed in a single operation:

-

Mitsunobu Reaction: The propargylic alcohol reacts with o-nitrobenzenesulfonylhydrazine (NBSH) in the presence of triphenylphosphine (Ph₃P) and diethyl azodicarboxylate (DEAD). This forms a propargylic sulfonylhydrazine intermediate.

-

Intermediate Formation: This intermediate is unstable and rearranges.

-

Sigmatropic Elimination: The intermediate undergoes a[6][8]-sigmatropic rearrangement to form a propargylic diazene, which rapidly eliminates dinitrogen gas (N₂) to yield the allene.

Causality: The choice of o-nitrobenzenesulfonylhydrazine is critical; its acidity facilitates the initial Mitsunobu reaction, and the electronics of the system promote the subsequent elimination cascade.[11] The stereospecificity arises from the concerted nature of the sigmatropic elimination.

Diagram 3: Workflow of the Myers Allene Synthesis

Caption: Key stages of the Myers stereospecific allene synthesis.

Palladium-Catalyzed Reactions of Propargylic Acetates and Carbonates

Propargylic acetates and carbonates are excellent electrophiles for transition metal-catalyzed reactions. Palladium catalysis, in particular, offers a versatile platform for coupling these precursors with a wide range of nucleophiles.[12][13][14]

Causality & Mechanism: The catalytic cycle typically begins with the oxidative addition of a Pd(0) complex to the propargylic precursor. This generates a key allenyl-palladium(II) intermediate.[15] This intermediate can then react with a nucleophile (e.g., organoboron reagents, organoaluminum reagents, or even soft carbon nucleophiles) in a transmetalation/reductive elimination sequence to afford the substituted allene and regenerate the Pd(0) catalyst. The choice of ligands on the palladium catalyst is crucial for controlling reactivity and selectivity.[14]

Field-Proven Protocol: Synthesis of this compound from Propargyl Bromide

This protocol details the synthesis of the target molecule using the robust organocuprate methodology. It is a self-validating system where careful execution ensures high yield and purity.

Materials and Equipment:

-

Three-neck round-bottom flask (250 mL), magnetic stirrer, dropping funnel, nitrogen inlet, and thermometer.

-

Anhydrous diethyl ether (Et₂O) and tetrahydrofuran (THF).

-

Copper(I) iodide (CuI), Isopropyllithium (i-PrLi) in a hydrocarbon solvent (e.g., 1.7 M in pentane).

-

Propargyl bromide (80% solution in toluene).

-

Saturated aqueous ammonium chloride (NH₄Cl) solution.

Procedure:

-

Preparation of the Organocuprate:

-

To a flame-dried 250 mL three-neck flask under a positive pressure of nitrogen, add copper(I) iodide (1.90 g, 10.0 mmol).

-

Add anhydrous diethyl ether (50 mL) via syringe.

-

Cool the resulting slurry to -20 °C using a dry ice/acetone bath.

-

Slowly add isopropyllithium (11.8 mL of a 1.7 M solution in pentane, 20.0 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -15 °C. The solution will typically change color, indicating the formation of lithium diisopropylcuprate, [(CH₃)₂CH]₂CuLi.

-

Stir the mixture at -20 °C for an additional 30 minutes.

-

-

SN2' Reaction:

-

In a separate flask, prepare a solution of propargyl bromide (1.0 g, ~6.7 mmol, accounting for 80% purity) in 10 mL of anhydrous Et₂O.

-

Add this solution dropwise to the cold (-20 °C) organocuprate slurry over 15 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for 2 hours. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.

-

-

Work-up and Purification:

-

Carefully quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution while maintaining cooling in an ice bath.

-

Allow the mixture to warm to room temperature and stir until the copper salts are dissolved in the aqueous layer (often forming a deep blue solution).

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent. The product, this compound, is highly volatile. The solvent should be removed carefully by fractional distillation at atmospheric pressure.

-

Collect the fraction boiling at approximately 70-72 °C. The expected yield is typically in the range of 65-80%.

-

Characterization:

-

¹H NMR (CDCl₃): δ ~4.6 (m, 2H, =C=CH₂), ~4.9 (m, 1H, -CH=C=), ~2.3 (m, 1H, -CH(CH₃)₂), ~1.0 (d, 6H, -CH(CH₃)₂).

-

¹³C NMR (CDCl₃): δ ~209 (C=C=C), ~95 (CH=C=C), ~75 (=C=CH₂), ~30 (-CH(CH₃)₂), ~22 (-CH(CH₃)₂).

-

IR (neat): ~1955 cm⁻¹ (asymmetric C=C=C stretch).

Conclusion and Future Outlook

The synthesis of allenes from propargylic precursors is a mature yet continually evolving field. While classic methods involving organocuprates and Grignard reagents remain highly effective, modern advancements in transition metal catalysis and stereospecific transformations have opened new avenues for synthesizing complex and chirally-defined allenes with remarkable efficiency.[16][17][18] The direct use of propargylic alcohols as substrates, in particular, represents a significant step towards more atom-economical and sustainable synthetic routes.[6] For drug development professionals and researchers, a deep understanding of these methodologies provides a powerful toolkit for accessing novel chemical space and constructing the next generation of bioactive molecules.

References

-

New and Stereospecific Synthesis of Allenes in a Single Step from Propargylic Alcohols. Journal of the American Chemical Society. [Link]

-

Direct and stereospecific synthesis of allenes via reduction of propargylic alcohols with Cp2Zr(H)Cl. PubMed. [Link]

-

Recent advances in the direct transformation of propargylic alcohols to allenes. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl. PubMed Central. [Link]

-

Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl. Journal of the American Chemical Society. [Link]

-

Palladium-Catalyzed Cyclization Reactions of Allenes in the Presence of Unsaturated Carbon–Carbon Bonds. Accounts of Chemical Research - ACS Publications. [Link]

-

Organocatalytic synthesis of chiral tetrasubstituted allenes from racemic propargylic alcohols. Nature Communications. [Link]

-

Allene synthesis by 1,3-substitution with carbon nucleophiles. Organic Chemistry Portal. [Link]

-

Allenes. Wikipedia. [Link]

-

Synthesis of Multisubstituted Allenes via Palladium-Catalyzed Cross-Coupling Reaction of Propargyl Acetates with an Organoaluminum Reagent. Organic Chemistry Portal. [Link]

-

Chiral allene synthesis from propargylic compounds. a Wellestablished... ResearchGate. [Link]

-

Palladium-catalyzed allylic allenylation of homoallyl alcohols with propargylic carbonates. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Palladium-Catalyzed Synthesis and Racemization of Conjugated Allenynes. University of Kansas Libraries. [Link]

-

Selective Synthesis of Allenes and Alkynes through Ligand-Controlled, Palladium-Catalyzed Decarboxylative Hydrogenolysis of Propargylic Formates. Organic Letters - ACS Publications. [Link]

-

Synthesis of Allenes via Nickel-Catalyzed Cross-Coupling Reaction of Propargylic Bromides with Grignard Reagents. Organic Chemistry Portal. [Link]

-

Enantioselective Synthesis of Allenes by Catalytic Traceless Petasis Reactions. Organic Chemistry Portal. [Link]

-

Iron‐Catalyzed Borylation of Propargylic Acetates for the Synthesis of Multisubstituted Allenylboronates. PMC. [Link]

-

Stereoselective Synthesis of Axially Chiral Allenes and Styrenes via Chiral Phosphoric Acid Catalysis: An Overview. ACS Omega - ACS Publications. [Link]

-

Synthesis of Multisubstituted Allenes by Palladium-Catalyzed Carboetherification of β,γ-Unsaturated Ketoximes with Propargylic Acetates. Organic Letters - ACS Publications. [Link]

-

Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α‑Allene Quaternary Centers in Cyclohexanones. PMC - PubMed Central. [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

SN2 Reaction Mechanism. BYJU'S. [Link]

-

Organometallic Chemistry of Propargylallenes: Syntheses, Reactivity, Molecular Rearrangements and Future Prospects. PMC - PubMed Central. [Link]

-

SN2 reaction. Wikipedia. [Link]

-

SN2 Reaction Explanation & Mechanism. Total Synthesis. [Link]

-

SN2 Reaction Mechanism. Chemistry Steps. [Link]

-

Organocuprates. Chem-Station Int. Ed.. [Link]

-

Organocatalytic synthesis of chiral tetrasubstituted allenes from racemic propargylic alcohols. PMC - PubMed Central. [Link]

Sources

- 1. Allenes - Wikipedia [en.wikipedia.org]

- 2. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Allene synthesis by 1,3-substitution with carbon nucleophiles [organic-chemistry.org]

- 5. Synthesis of Allenes via Nickel-Catalyzed Cross-Coupling Reaction of Propargylic Bromides with Grignard Reagents [organic-chemistry.org]

- 6. Recent advances in the direct transformation of propargylic alcohols to allenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Direct and stereospecific synthesis of allenes via reduction of propargylic alcohols with Cp2Zr(H)Cl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of Multisubstituted Allenes via Palladium-Catalyzed Cross-Coupling Reaction of Propargyl Acetates with an Organoaluminum Reagent [organic-chemistry.org]

- 13. DSpace [kuscholarworks.ku.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Organocatalytic synthesis of chiral tetrasubstituted allenes from racemic propargylic alcohols - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Unique Chemistry of a Substituted Allene

An In-Depth Technical Guide to the Stability and Reactivity of 4-Methyl-1,2-pentadiene

For Researchers, Scientists, and Drug Development Professionals

This compound is a member of the allene family, a unique class of unsaturated hydrocarbons characterized by cumulative double bonds (C=C=C).[1] Unlike conjugated or isolated dienes, the central carbon of the allene moiety is sp-hybridized, resulting in two perpendicular π-bonds.[2] This orthogonal arrangement dictates the molecule's three-dimensional structure and is the source of its distinct reactivity and potential for axial chirality.[2][3] While simple allenes are known for their high reactivity and tendency to polymerize, the presence of an isopropyl substituent in this compound introduces steric and electronic effects that modulate its stability and reaction profile.[4]

This guide offers a comprehensive exploration of the stability and reactivity of this compound, providing insights into its structural characteristics, thermodynamic properties, and key transformations. Understanding these core principles is crucial for harnessing its synthetic potential in complex molecule construction and for ensuring its safe handling in a laboratory setting.

Section 1: Molecular Structure and Physicochemical Properties

The fundamental structure of an allene, CH₂=C=CH₂, involves a linear arrangement of the three central carbon atoms. The two terminal CH₂ groups, however, lie in planes that are perpendicular to each other.[2] In this compound, one of these terminal methylene groups is substituted with an isopropyl group. This substitution pattern is critical; allenes with two different substituents on each terminal carbon atom are chiral.[2]

Key Physicochemical Data

The physical and thermodynamic properties of this compound are essential for its practical application in synthesis, including purification and reaction setup.

| Property | Value | Unit | Source |

| Molecular Formula | C₆H₁₀ | - | [5][6] |

| Molecular Weight | 82.1436 | g/mol | [5][6] |

| CAS Registry Number | 13643-05-5 | - | [5][6] |

| Boiling Point (tb) | 336.19 (63.04 °C) | K | [7] |

| Melting Point (tf) | 147.13 (-126.02 °C) | K | [7] |

| Density | 0.7030 | g/cm³ | [8] |

| Refractive Index | 1.4210 | - | [8] |

| Ionization Energy (IE) | 9.06 ± 0.05 | eV | [5] |

| Enthalpy of Formation (hf) | 115.76 | kJ/mol | [7] |

| Critical Temperature (tc) | 518.97 | K | [7] |

| Critical Pressure (pc) | 3664.21 | kPa | [7] |

Note: Some values are estimated using computational methods (e.g., Joback Method) and should be considered as such.[7]

Section 2: Stability and Isomerization Profile

The stability of allenes is a balance between the strain of the cumulated double bonds and the stabilizing effects of substituents.[4] Allenes are generally more reactive than their isomeric alkenes due to higher ground-state energy.[1]

Thermodynamic Stability

Substituents, particularly alkyl groups, enhance the stability of the allene framework through hyperconjugation and steric hindrance, which can prevent unwanted polymerization.[4] The C–H bonds of allenes are notably weaker and more acidic compared to typical vinylic C–H bonds, making them susceptible to certain base-catalyzed reactions.[3]

A key aspect of the chemistry of this compound is its potential to isomerize to more thermodynamically stable conjugated dienes, such as 4-methyl-1,3-pentadiene. This isomerization can be promoted by heat, acid or metal catalysts, and represents a common side reaction or a desired transformation depending on the context.[9][10] The equilibrium between these isomers is a critical consideration in synthesis and purification processes.[11]

Caption: Major reaction pathways for this compound.

Polymerization

Like many unsaturated hydrocarbons, this compound can undergo polymerization. Simple allenes are particularly prone to spontaneous polymerization. [4]However, in the presence of specific catalysts, such as Ziegler-Natta or metallocene systems, this reactivity can be controlled to synthesize polymers with defined stereochemistry (e.g., isotactic or syndiotactic). [12][13]The resulting polymers may possess unique material properties valuable in various applications. [11]

Section 4: Experimental Protocols and Safe Handling

The high reactivity and flammability of allenes necessitate strict adherence to safety protocols in a laboratory setting. [4][14]

General Handling and Storage Protocol

-

Inert Atmosphere: Handle this compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible to prevent oxidation and potential peroxide formation. [4]2. Ventilation: Always work in a well-ventilated chemical fume hood. [14]3. Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment for transfers. [15][16]4. Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, flame-resistant lab coats, and chemically resistant gloves. [14][17]5. Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. [15][16]The container should be grounded and bonded during transfer to prevent static discharge. [15]6. Incompatibilities: Avoid contact with strong oxidizing agents, with which it may react vigorously. [14]

Experimental Workflow: Metal-Catalyzed Cycloaddition

The following provides a generalized workflow for a transition-metal-catalyzed reaction involving an allene.

Caption: Generalized workflow for a transition-metal-catalyzed reaction with an allene.

Conclusion

This compound embodies the fascinating reactivity of the allene functional group, tempered by the stabilizing influence of its alkyl substituent. Its orthogonal π-systems provide access to a diverse range of chemical transformations, most notably cycloadditions and transition-metal-catalyzed reactions, making it a valuable building block in organic synthesis. However, its inherent reactivity and propensity for isomerization demand careful control of reaction conditions and rigorous adherence to safety protocols. For the informed researcher, this compound offers a powerful tool for the stereocontrolled synthesis of complex molecular architectures.

References

- ECHEMI.com. (2025, December 19). Key Reactions and Uses of Allene.

- Michigan State University Department of Chemistry. Chemical Reactivity of Allenes.

- Wikipedia. Allenes.

- Royal Society of Chemistry. (2016, February 3). Allenes, versatile unsaturated motifs in transition-metal-catalysed [2+2+2] cycloaddition reactions. Chemical Society Reviews.

- PubMed Central. (2023, January 10). Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review.

- American Chemical Society. Synthesis of syndiotactic poly-1,2-(4-methyl-1,3-pentadiene). Macromolecules.

- NIST. 1,2-Pentadiene, 4-methyl-. NIST Chemistry WebBook.

- ECHEMI. 4-Methyl-1,3-pentadiene SDS. Echemi.com.

- Fisher Scientific.

- Fine-Chem. (2022, April 25).

- American Chemical Society. (1942, September). Reactions of 4-Methyl-1,3-pentadiene. Journal of the American Chemical Society.

- ResearchGate. (2025, August 6). Polymerization Mechanism Study of Poly(4-Methyl-1,3-Pentadiene) and Poly(4-Methyl-1-Pentene).

- Cole-Parmer.

- NIST. 1,2-Pentadiene, 4-methyl-. NIST Chemistry WebBook.

- Cheméo. 4-METHYL-1-2-PENTADIENE.pdf.

- New Jersey Department of Health. 4-METHYL-1,3- PENTADIENE HAZARD SUMMARY.

- Google Patents. US3394201A - Separation of high purity 4-methyl-1, 3-pentadiene.

- Thieme. (2008). Synthesis by Isomerization of Unconjugated Dienes, Allenes, Alkynes, and Methylenecyclopropanes. Science of Synthesis.

- National Institutes of Health. (2023, April 25).

- Taylor & Francis. Pentadiene – Knowledge and References.

Sources

- 1. Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Reactivity [www2.chemistry.msu.edu]

- 3. Allenes - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. 1,2-Pentadiene, 4-methyl- [webbook.nist.gov]

- 6. 1,2-Pentadiene, 4-methyl- [webbook.nist.gov]

- 7. chemeo.com [chemeo.com]

- 8. chembk.com [chembk.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. US3394201A - Separation of high purity 4-methyl-1, 3-pentadiene - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

- 16. nj.gov [nj.gov]

- 17. biosynth.com [biosynth.com]

Discovery and History of Substituted Allenes: An In-depth Technical Guide

A Foreword for the Modern Researcher

Substituted allenes, organic compounds featuring the distinctive adjacent double bond or "cumulene" system (C=C=C), have transitioned from being a chemical curiosity to a cornerstone of modern synthetic chemistry. Their unique stereochemistry, reactivity, and prevalence in bioactive natural products have cemented their importance in fields ranging from medicinal chemistry to materials science. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of substituted allenes, tailored for researchers, scientists, and drug development professionals.

The Genesis of an Idea: From Theoretical Postulation to Serendipitous Synthesis

The conceptual origins of allenes predate their actual synthesis. In the mid-1870s, the Dutch chemist Jacobus Henricus van 't Hoff, a pioneer in stereochemistry, predicted the non-planar, three-dimensional structure of molecules with cumulative double bonds.[1] He theorized that the two π-systems in such a structure would be orthogonal, leading to the possibility of axial chirality in appropriately substituted derivatives.[1]

It wasn't until 1887 that the first allene was synthesized, albeit unintentionally. B. S. Burton and H. von Pechmann, while pursuing other chemical objectives, created a compound that was only correctly identified as penta-2,3-dienedioic acid in 1954.[1][2] The parent allene, propadiene, was synthesized a year later in 1888 by Gustavson and Demjanov, confirming the existence of this novel class of hydrocarbons.[1] A significant milestone in understanding their stereochemistry occurred in 1935 with the first synthesis of an axially chiral allene by P. Maitland and W. H. Mills, providing experimental validation of van 't Hoff's prediction.[1] The first naturally occurring allene, pyrethrolone, was identified in 1924.[1]

The Evolution of Synthetic Strategies: From Classical Methods to Catalytic Precision

The journey to unlock the full potential of substituted allenes has been intrinsically linked to the development of sophisticated synthetic methodologies. Early methods were often harsh and lacked the fine control necessary for complex applications.

Classical Approaches: Laying the Foundation

Early synthetic routes to allenes often involved rearrangements and elimination reactions. One of the foundational methods is the Doering-Moore-Skattebøl reaction , a modification of the Skattebøl rearrangement. This reaction synthesizes allenes from gem-dihalocyclopropanes using an organolithium reagent and is particularly useful for preparing strained cyclic allenes.[3][4] The mechanism proceeds through a cyclopropylidene carbenoid intermediate that undergoes an electrocyclic ring-opening to form the allene.[3][5][6]

Another classical approach is the base-catalyzed isomerization of alkynes .[7] This method can be effective, but often leads to equilibrium mixtures, favoring the more stable internal alkyne.[7]

The Rise of Transition Metal Catalysis: A Paradigm Shift

The advent of transition metal catalysis revolutionized allene synthesis, offering milder reaction conditions, higher efficiency, and greater functional group tolerance.

-

Palladium-Catalyzed Reactions: Palladium catalysts have been extensively used in the synthesis of allenes. Cross-coupling reactions of propargyl electrophiles with various organometallic reagents are a common strategy.[8][9] Palladium-catalyzed hydrogen-transfer reactions of propargylic amines have also emerged as a powerful method.[10][11]

-

Copper-Catalyzed and Copper-Mediated Syntheses: Copper-catalyzed reactions have a long history in allene synthesis. The Crabbé-Ma allene synthesis, for instance, involves the reaction of a terminal alkyne with an aldehyde and a secondary amine in the presence of a copper(I) salt.[1][4] Organocuprates are also widely used in reactions with propargylic esters to produce axially chiral allenes.[12]

Asymmetric Synthesis: Mastering the Axis of Chirality

The axial chirality of appropriately substituted allenes is one of their most defining and valuable features. The development of catalytic asymmetric methods to control this chirality has been a major focus of modern organic synthesis.

Significant progress has been made in the enantioselective synthesis of chiral allenes using various catalytic strategies.[13][14] These methods often employ chiral ligands to induce asymmetry. For example, chiral phosphoric acid catalysis has been successfully applied to the synthesis of axially chiral indole-containing tetrasubstituted allenes.[15] Rhodium-catalyzed 1,6-addition of arylboronic acids to 1,3-enynamides is another effective method for producing highly enantioenriched allenes.[12]

The Diverse Reactivity of the Cumulene System

The unique electronic structure of allenes, with their orthogonal π-systems and sp-hybridized central carbon, endows them with a rich and varied reactivity profile.

Cycloaddition Reactions

Allenes are excellent substrates in a variety of cycloaddition reactions, including [4+2], [2+2], and [3+2] cycloadditions.[2][16] These reactions provide efficient pathways to construct complex cyclic and heterocyclic frameworks.[17] The reactivity and selectivity of these cycloadditions can be influenced by factors such as strain in cyclic allenes.

Electrophilic Additions

Allenes readily undergo electrophilic addition reactions.[18][19][20][21][22] The regioselectivity of these additions is dependent on the substituents on the allene and the nature of the electrophile.[19][21] Protonation of allenes can lead to the formation of either a 2-propenyl cation or an allyl cation.[20]

Transition Metal-Catalyzed Transformations

Beyond their synthesis, transition metals are also crucial for the further functionalization of allenes.[2][23][24] Palladium-catalyzed cyclization reactions of allenes are a powerful tool for constructing complex cyclic molecules.[25] Other transition metals like rhodium and nickel also catalyze a range of transformations, including hydrofunctionalization and cyclooligomerization reactions.[2]

Applications: From the Pharmacy to Functional Materials

The unique structural and electronic properties of substituted allenes have led to their application in a diverse range of fields.

Medicinal Chemistry and Natural Products

Allenes are found in a number of natural products with interesting biological activities, such as the pigments fucoxanthin and peridinin, and the antibiotic marasin.[2][12] The rigid, linear geometry and axial chirality of the allene moiety make it an attractive scaffold in drug design.[12][26]

Materials Science

The unique electronic and optical properties of allenes make them promising candidates for the development of novel molecular materials.[27][28] There is growing interest in using allenes to create polymers that can emit circularly polarized light and to develop materials with chiral switching and sensing capabilities.[12]

Experimental Protocols

Doering-Moore-Skattebøl Synthesis of a Cyclic Allene

This protocol is a generalized procedure for the synthesis of a cyclic allene from a gem-dihalocyclopropane.

Materials:

-

gem-Dihalocyclopropane

-

Organolithium reagent (e.g., methyllithium or butyllithium)

-

Anhydrous ether or tetrahydrofuran (THF)

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

Dissolve the gem-dihalocyclopropane in anhydrous ether or THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to a low temperature (typically -78 °C).

-

Slowly add the organolithium reagent dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to stir at the low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by the slow addition of a proton source (e.g., saturated aqueous ammonium chloride).

-

Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent.

-

Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography.

Visualizations

Caption: Molecular structure of a substituted allene illustrating the orthogonal planes of the substituents, which gives rise to axial chirality when R¹≠R² and R³≠R⁴.

Caption: Simplified workflow of the Doering-Moore-Skattebøl reaction for allene synthesis.

Conclusion

The field of substituted allenes has undergone a remarkable transformation, evolving from a niche area of organic chemistry to a vibrant and rapidly expanding discipline. The development of robust and stereoselective synthetic methods has been the driving force behind this evolution, enabling the synthesis of increasingly complex allene-containing molecules. As our understanding of their unique reactivity and properties continues to deepen, substituted allenes are poised to play an even more significant role in addressing challenges in medicine, materials science, and beyond.

References

- This citation is for historical context and a direct, modern, clickable URL is not available for this 1875 public

-

Burton, B. S., & von Pechmann, H. (1887). Ueber die Glutinsäure. Berichte der deutschen chemischen Gesellschaft, 20(1), 145-149. [Link]

-

Ma, S. (2009). Electrophilic Addition and Cyclization Reactions of Allenes. Accounts of Chemical Research, 42(10), 1679-1688. [Link]

-

Nakamura, H., Kamakura, T., Ishikura, M., & Biellmann, J. F. (2004). Synthesis of Allenes via Palladium-Catalyzed Hydrogen-Transfer Reactions: Propargylic Amines as an Allenyl Anion Equivalent. Journal of the American Chemical Society, 126(19), 5958-5959. [Link]

-

Dudley, G. B. (2006). Palladium-Catalyzed Synthesis and Racemization of Conjugated Allenynes. Florida State University. [Link]

-

Hernández-Vázquez, E., & González-Zamora, E. (2024). Stereoselective Synthesis of Axially Chiral Allenes and Styrenes via Chiral Phosphoric Acid Catalysis: An Overview. ACS Omega. [Link]

-

Ma, S. (2009). Electrophilic addition and cyclization reactions of allenes. Accounts of Chemical Research, 42(10), 1679-1688. [Link]

-

Shengming, M. (2004). Transition metal-catalyzed three-component coupling of allenes and the related allylation reactions. Chemical Communications, (13), 1429-1437. [Link]

-

Scribd. (n.d.). Addition Reactions of Allenes and Alkynes. [Link]

-

Wright, J. D. (2013). Synthesis of Axially Chiral Allenes via Asymmetric Catalysis. University of Illinois Urbana-Champaign. [Link]

-

Schmittel, M., & Vavilala, C. (2022). In Situ Allene Formation via Alkyne Tautomerization to Promote [4+2]-cycloadditions with a Pendant Alkyne or Nitrile. Organic Letters, 24(12), 2356-2360. [Link]

-

Shaw, J. T. (2014). Recent Advances in the Catalytic Syntheses of Allenes: A Critical Assessment. ACS Catalysis, 4(5), 1595-1604. [Link]

-

Moran, J., & Ess, D. H. (2020). Understanding the 1,3‐Dipolar Cycloadditions of Allenes. Chemistry – A European Journal, 26(50), 11529-11537. [Link]

-

Yu, S., & Ma, S. (2012). Allenes in catalytic asymmetric synthesis and natural product syntheses. Angewandte Chemie International Edition, 51(13), 3074-3112. [Link]

-

Ye, J., & Ma, S. (2014). Recent advances in catalytic asymmetric synthesis of allenes. Catalysis Science & Technology, 4(6), 1544-1554. [Link]

-

Ma, S. (2009). Electrophilic Addition and Cyclization Reactions of Allenes. Accounts of Chemical Research, 42(10), 1679-1688. [Link]

-

Trost, B. M., & Rhee, J. W. (2006). Transition Metal-Catalyzed Hydroarylation of Allenes. In Modern Allene Chemistry (pp. 727-759). Wiley-VCH. [Link]

-

Li, C., & Ma, S. (2024). Recent Natural Product Total Syntheses Involving Cycloadditions of Allenes. Chinese Journal of Chemistry. [Link]

-

ResearchGate. (n.d.). Allenes in Molecular Materials. [Link]

-

Schmittel, M., & Vavilala, C. (2022). In Situ Allene Formation via Alkyne Tautomerization to Promote [4 + 2]-Cycloadditions with a Pendant Alkyne or Nitrile. Organic Letters, 24(12), 2356-2360. [Link]

-

Read, J. A., & Sarlah, D. (2023). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Accounts of Chemical Research, 56(16), 2169-2184. [Link]

-

Khan, I., & Ali, A. (2023). Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review. Molecules, 28(2), 724. [Link]

-

ResearchGate. (n.d.). Electrophilic Addition and Cyclization Reactions of Allenes. [Link]

-

Zhang, Z., Mo, S., Zhang, G., Shao, X., Li, Q., & Zhong, Y. (2017). Synthesis of Multisubstituted Allenes via Palladium-Catalyzed Cross-Coupling Reaction of Propargyl Acetates with an Organoaluminum Reagent. Synlett, 28(05), 611-614. [Link]

-

Ma, S. (2003). Transition Metal-Catalyzed/Mediated Reaction of Allenes with a Nucleophilic Functionality Connected to the α-Carbon Atom. Accounts of Chemical Research, 36(9), 701-712. [Link]

-

Organic Chemistry Portal. (n.d.). Allene synthesis by olefination or allenation. [Link]

-

Brandsma, L., & Vasilevsky, S. F. (2011). Synthesis of Allenes by Isomerization Reactions. Springer. [Link]

-

Nakamura, H., Kamakura, T., Ishikura, M., & Biellmann, J. F. (2004). Synthesis of Allenes via Palladium-Catalyzed Hydrogen-Transfer Reactions: Propargylic Amines as an Allenyl Anion Equivalent. Journal of the American Chemical Society, 126(19), 5958-5959. [Link]

-

Gunnoe, T. B., & Sabat, M. (2014). Isomerization of Internal Alkynes to Iridium(III) Allene Complexes via C–H Bond Activation: Expanded Substrate Scope, and Progress towards a Catalytic Methodology. Inorganics, 2(2), 235-254. [Link]

-

ResearchGate. (n.d.). Investigation of the asymmetric Doering-Moore-Skattebol synthesis of allenes and carbolithiation methodologies. [Link]

-

Ma, S. (2015). How easy are the syntheses of allenes?. Chemical Communications, 51(24), 4902-4912. [Link]

-

Wu, J., & Zhu, C. (2022). Radical transformations for allene synthesis. Organic & Biomolecular Chemistry, 20(1), 16-28. [Link]

-

Taylor & Francis. (n.d.). Allene – Knowledge and References. [Link]

-

Johnson, R. P. (2017). Computational Studies on a Carbenoid Mechanism for the Doering-Moore-Skattebol Reaction. The Journal of Organic Chemistry, 82(15), 8031-8038. [Link]

-

Ma, S. (2007). Palladium-Catalyzed Cyclization Reactions of Allenes in the Presence of Unsaturated Carbon–Carbon Bonds. Accounts of Chemical Research, 40(11), 1167-1176. [Link]

-

Wikipedia. (n.d.). Doering–LaFlamme allene synthesis. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Allenes - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Doering–LaFlamme allene synthesis - Wikipedia [en.wikipedia.org]

- 7. multimedia.knv.de [multimedia.knv.de]

- 8. DSpace [kuscholarworks.ku.edu]

- 9. Synthesis of Multisubstituted Allenes via Palladium-Catalyzed Cross-Coupling Reaction of Propargyl Acetates with an Organoaluminum Reagent [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of Allenes via Palladium-Catalyzed Hydrogen-Transfer Reactions: Propargylic Amines as an Allenyl Anion Equivalent [organic-chemistry.org]

- 12. chemistry.illinois.edu [chemistry.illinois.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Recent advances in catalytic asymmetric synthesis of allenes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review [mdpi.com]

- 17. Recent Natural Product Total Syntheses Involving Cycloadditions of Allenes [journal.hep.com.cn]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Electrophilic addition and cyclization reactions of allenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scribd.com [scribd.com]

- 21. scispace.com [scispace.com]

- 22. researchgate.net [researchgate.net]

- 23. Transition metal-catalyzed three-component coupling of allenes and the related allylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 24. Transition Metal-Catalyzed/Mediated Reaction of Allenes with a Nucleophilic Functionality Connected to the α-Carbon Atom | Semantic Scholar [semanticscholar.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Allenes in catalytic asymmetric synthesis and natural product syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. How easy are the syntheses of allenes? - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Researcher's Guide to the Theoretical Calculation of 4-Methyl-1,2-pentadiene's Electronic Structure

Abstract

This technical guide provides a comprehensive, in-depth protocol for the theoretical calculation of the electronic structure of 4-Methyl-1,2-pentadiene, a non-planar hydrocarbon featuring a cumulated diene (allene) system. Addressed to researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the causality behind methodological choices. We will detail a robust, self-validating computational workflow using Density Functional Theory (DFT), covering initial structure generation, geometry optimization, frequency analysis for verification, and subsequent electronic property analysis through Natural Bond Orbital (NBO) theory. The objective is to provide a framework that is not only reproducible but also fundamentally sound, grounded in established quantum chemical principles.

Introduction: The Unique Challenge of the Allene Core

This compound (C6H10) is a member of the allene family, a class of compounds characterized by the C=C=C functional group.[1][2] Unlike conjugated dienes where p-orbitals are coplanar, the central carbon of the allene moiety is sp-hybridized, forcing the π-systems of the two double bonds into orthogonal planes. This unique structural feature governs the molecule's chiroptical properties, reactivity, and electronic behavior.[3][4] A thorough understanding of its electronic structure—the spatial distribution and energy of its electrons—is paramount for predicting its role in complex reaction mechanisms and for the rational design of novel chemical entities in fields like materials science and pharmacology.

Theoretical calculations provide a powerful lens through which to examine these properties at a level of detail inaccessible to many experimental techniques. This guide establishes a reliable protocol for performing such calculations, emphasizing not just how but why each step is critical for achieving accurate and meaningful results.

Part 1: Foundational Theory and Method Selection

The reliability of any quantum chemical calculation hinges on the judicious selection of a theoretical method and a basis set. This choice represents a deliberate balance between computational cost and desired accuracy.

The Allene Bonding Model

To make an informed decision, one must first appreciate the electronic complexity of the subject molecule. The allene core consists of a central sp-hybridized carbon atom double-bonded to two sp2-hybridized carbon atoms. This arrangement leads to two perpendicular π bonds, a foundational concept that any chosen theoretical model must be able to describe accurately.

Caption: Orthogonal π-systems in the allene C=C=C core.

Choosing the Right Tool: Density Functional Theory (DFT)

For a molecule the size of this compound, Density Functional Theory (DFT) offers an optimal blend of accuracy and computational efficiency.[5] Unlike more computationally expensive ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD), DFT can provide highly reliable results for the geometries and electronic properties of organic molecules in a fraction of the time.[6]

We will employ the B3LYP hybrid functional . B3LYP incorporates a portion of exact Hartree-Fock exchange, which has been shown to provide excellent descriptions of a wide range of organic molecules.[7][8] It is a well-validated and ubiquitous choice for routine calculations on systems of this nature.[9][10]

Basis Set Selection: The Language of Electrons

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation.

-

Initial Optimization: For the initial geometry optimization, the 6-31G(d) Pople-style basis set is a robust starting point. It is computationally efficient and provides a reasonable description of molecular geometries for most organic compounds.[10]

-

Refinement and Final Properties: For the final, high-accuracy energy calculations and electronic property analysis, we will use the larger 6-311+G(d,p) basis set. The "++" indicates the addition of diffuse functions, which are crucial for accurately describing the electron density far from the nucleus, and the "(d,p)" denotes the inclusion of polarization functions on both heavy atoms and hydrogens, allowing for more flexibility in describing bonding environments.

Part 2: The Self-Validating Computational Workflow

A trustworthy computational protocol must include internal checks to validate its results. The following workflow is designed as a self-validating system, where a frequency calculation is used to confirm that the optimized geometry represents a true energy minimum.

Sources

- 1. 1,2-Pentadiene, 4-methyl- [webbook.nist.gov]

- 2. 1,2-Pentadiene, 4-methyl- [webbook.nist.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. Computational methods in organic thermochemistry. 1. Hydrocarbon enthalpies and free energies of formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. inpressco.com [inpressco.com]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

Chirality and stereochemistry of substituted allenes

An In-Depth Technical Guide to the Chirality and Stereochemistry of Substituted Allenes

Authored by Gemini, Senior Application Scientist

Introduction: Beyond the Tetrahedral Carbon

The concept of molecular chirality, a cornerstone of modern chemistry and drug development, is most commonly associated with the tetrahedral carbon atom—a stereocenter. However, nature and the ingenuity of synthetic chemists have revealed that chirality can arise from other structural features. Among the most fascinating of these is axial chirality , where a molecule lacks a stereocenter but is chiral due to the non-planar arrangement of substituents around a chiral axis.[1][2][3]

Substituted allenes, compounds containing two cumulative double bonds (C=C=C), are the quintessential examples of axially chiral molecules.[2][3] The prediction of their chirality dates back to 1875 by Jacobus Henricus van 't Hoff, but it wasn't until 1935 that the first experimental resolution was achieved by Maitland and Mills.[4][5] The unique electronic and geometric properties of allenes, stemming from the sp-hybridized central carbon and sp²-hybridized terminal carbons, make them not only stereochemically intriguing but also highly valuable.[6][7] They are found in a range of natural products and pharmaceuticals and serve as exceptionally versatile intermediates in organic synthesis.[8][9][10][11][12]

This guide provides a comprehensive exploration of the stereochemistry of substituted allenes, from the fundamental principles of their structure and chirality to state-of-the-art methods for their stereoselective synthesis and characterization. It is intended for researchers, scientists, and drug development professionals who seek to understand and harness the unique properties of this important class of molecules.

The Structural and Electronic Basis of Allene Chirality

The chirality of allenes is a direct consequence of their unique bonding arrangement. The central carbon atom is sp-hybridized, forming two sigma bonds with the terminal sp²-hybridized carbons. The two remaining p-orbitals on the central carbon are orthogonal to each other. Each of these p-orbitals overlaps with a p-orbital on one of the terminal carbons to form two perpendicular π-bonds.[2][6]

This orthogonal arrangement of the π-systems forces the substituents on the terminal carbons to lie in perpendicular planes.[6] An unsubstituted allene (H₂C=C=CH₂) possesses two mirror planes and belongs to the D₂d point group, rendering it achiral.[5] However, if the substituents on each terminal carbon are different (of the form abC=C=Ccd, where a≠b and c≠d), all planes of symmetry are eliminated, and the molecule becomes chiral.[1][6]

Sources

- 1. Axial chirality - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Furman Chemistry 120: Organic / Optical Activity in Allenes [furmanchm120.pbworks.com]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. Allenes - Wikipedia [en.wikipedia.org]

- 6. R and S Configuration of Allenes - Chemistry Steps [chemistrysteps.com]

- 7. Allenes PPT.docx [slideshare.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recent advances in the metal-catalyzed asymmetric synthesis of chiral allenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. Recent advances in catalytic asymmetric synthesis of allenes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 11. Catalytic asymmetric synthesis and synthetic application of heteroatom-substituted axially chiral allenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermochemical Data of 4-Methyl-1,2-pentadiene

Introduction: The Significance of Thermochemical Data for Unsaturated Hydrocarbons